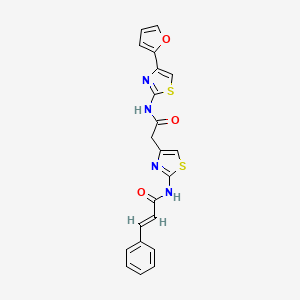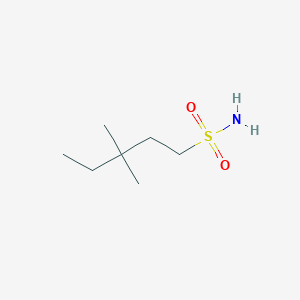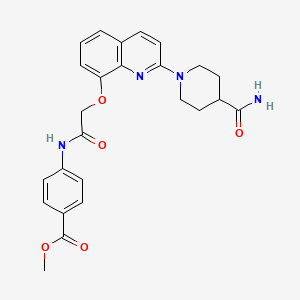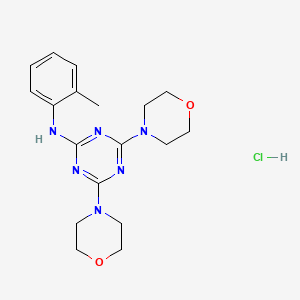
2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine
Overview
Description
The compound “2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine structure, with a chlorine atom substituted at the 2 position, an amine group at the 6 position, and a 4-methoxybenzyl group substituted at the nitrogen. The exact three-dimensional structure would depend on the specific spatial arrangement of these substituents .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to that of other purines. The electron-rich aromatic ring system might undergo electrophilic aromatic substitution reactions, and the various substituents (chlorine, amine, and methoxybenzyl group) would also influence the compound’s reactivity .Scientific Research Applications
Synthetic Studies and Tautomerism
- Studies have explored the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which includes compounds similar to 2-Chloro-N-(4-methoxybenzyl)-9H-purin-6-amine. These compounds exhibit varied amino/imino tautomer ratios, identified using NMR methods. They show different reactivity when treated with benzyl bromide, indicating diverse chemical behaviors (Roggen & Gundersen, 2008).
Biological Activity and Structure-Reactivity Relationship
- Synthesis of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, similar in structure to the compound , revealed a diversity in tautomeric ratios. These compounds demonstrated antimycobacterial and antiprotozoal activity, highlighting their potential in medical research. Computational chemistry was used to understand the influence of hydrogen bonding on tautomeric ratios, showing the compound’s relevance in both chemical and biological studies (Roggen et al., 2011).
Process Development for Pharmaceutical Manufacturing
- Research has been conducted on developing pharmaceutical manufacturing processes for compounds structurally related to this compound. This includes large-scale preparation methods, highlighting the compound's potential use in pharmaceutical contexts and its scalability (Shi et al., 2015).
Antimycobacterial Activity
- Certain purine derivatives, structurally similar to the compound , have been synthesized and tested for their antimycobacterial activity. These studies contribute to the understanding of the compound’s potential role in treating bacterial infections, particularly Mycobacterium tuberculosis (Braendvang & Gundersen, 2007).
Pharmacokinetics and Metabolite Identification
- A VEGFR-2 and Src dual inhibitor, structurally related to this compound, was studied for its pharmacokinetics and metabolism in the body. This research is crucial for understanding how similar compounds are processed in biological systems, potentially informing therapeutic applications (Jin et al., 2012).
Tubulin Polymerization Inhibition
- Compounds including N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines have been synthesized and evaluated for their antiproliferative activities, including tubulin polymerization inhibition. This research points to the potential use of similar compounds in cancer treatment, particularly in targeting cell division processes (Zhou et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-20-9-4-2-8(3-5-9)6-15-11-10-12(17-7-16-10)19-13(14)18-11/h2-5,7H,6H2,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWIUXGLBJTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


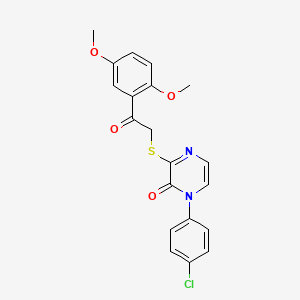

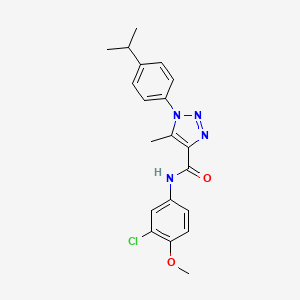

![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)
![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)
![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)
![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)
